Nitrobenzene-d5

Environmental analytical chemistry Isotope dilution mass spectrometry GC-MS method validation

Procure Nitrobenzene-d5 (CAS 4165-60-0) as the EPA-mandated surrogate for Methods 625/529/8270D. This perdeuterated standard provides the required +5 Da mass shift, ensuring compliance with method-specified recovery criteria. Supplied at ≥99.5 atom % D isotopic purity with ISO 17034 CRM options. For environmental monitoring and isotope dilution MS quantitation.

Molecular Formula C6H5NO2
Molecular Weight 128.14 g/mol
CAS No. 4165-60-0
Cat. No. B032914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrobenzene-d5
CAS4165-60-0
SynonymsEssence of Mirbane-d5;  Essence of Myrbane-d5;  Mirbane Oil-d5;  NSC 9573-d5;  Nitrobenzene-d5;  Nitrobenzol-d5;  Oil of Mirbane-d5;  Oil of Myrbane-d5
Molecular FormulaC6H5NO2
Molecular Weight128.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
InChIKeyLQNUZADURLCDLV-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrobenzene-d5 (CAS 4165-60-0): High-Purity Deuterated Internal Standard for Environmental Regulatory Compliance and Mechanistic Studies


Nitrobenzene-d5 (CAS 4165-60-0) is a perdeuterated aromatic nitro compound in which all five aromatic hydrogen atoms are replaced by deuterium, yielding a molecular formula of C6D5NO2 and a molecular weight of 128.14 g/mol . The compound exhibits physical properties comparable to its protiated analog nitrobenzene, including a melting point of 6°C, a boiling point of 211°C at atmospheric pressure (or 88°C at 12 mmHg), and a density of 1.253 g/mL at 25°C . Commercially, Nitrobenzene-d5 is typically supplied with isotopic purity specifications of 99 atom % D or 99.5 atom % D, with certified reference material (CRM) grade solutions manufactured under ISO 17034 and ISO/IEC 17025 accreditation . The compound is classified as Acute Toxicity Category 3 (toxic if swallowed, in contact with skin, or if inhaled) and carries a Carcinogenicity Category 2 hazard classification .

Why Unlabeled Nitrobenzene or Alternative Isotopologues Cannot Substitute for Nitrobenzene-d5 in Validated Analytical Workflows


In regulated environmental monitoring and quantitative mass spectrometry applications, unlabeled nitrobenzene (nitrobenzene-d0) or alternative isotopologues such as nitrobenzene-13C6 cannot be substituted for Nitrobenzene-d5 without compromising method validation and regulatory compliance. Nitrobenzene-d5 is explicitly mandated as a surrogate standard in US EPA Methods 625, 529, and 8270D for the analysis of semivolatile organic priority pollutants in wastewater, drinking water, and solid waste matrices . The substitution of an unlabeled analog would eliminate the mass spectral differentiation required for isotope dilution quantitation, while substitution of a 13C6-labeled analog—despite providing a +6 Da mass shift compared with the +5 Da shift of Nitrobenzene-d5 —would deviate from the method-specified surrogate recovery criteria established in EPA validation studies . Furthermore, Nitrobenzene-d5 exhibits a secondary deuterium isotope effect on 13C NMR chemical shifts of neighboring carbons ranging from 0.02 to 0.15 ppm, a feature absent in non-deuterated analogs and exploitable for structural and mechanistic investigations .

Quantitative Differentiation Evidence for Nitrobenzene-d5 (CAS 4165-60-0): Direct Comparator Data and Regulatory Benchmarking


Mass Spectral Differentiation: +5 Da Mass Shift Enables Isotope Dilution MS Quantitation Without Native Analyte Interference

Nitrobenzene-d5 provides a +5 Da molecular ion mass shift relative to unlabeled nitrobenzene (C6H5NO2, MW 123.11) due to complete deuteration of all five aromatic hydrogen positions . This +5 Da separation eliminates isobaric interference from the native analyte in isotope dilution mass spectrometry workflows, enabling precise quantification via distinct MRM transitions or extracted ion chromatograms. In contrast, alternative isotopologues such as nitrobenzene-13C6 (MW 129.07) provide a +6 Da shift and fall outside the EPA method-specified surrogate standard requirements for nitrobenzene quantitation in EPA 625, 529, and 8270D .

Environmental analytical chemistry Isotope dilution mass spectrometry GC-MS method validation

NMR Spectral Simplification: Complete Elimination of Aromatic Proton Signals Enables Deuteron Quadrupolar Splitting Measurements

Nitrobenzene-d5 is fully deuterated at all five aromatic positions, resulting in complete elimination of aromatic 1H NMR signals in the 7-8 ppm region that would otherwise be present for unlabeled nitrobenzene . This spectral simplification has been exploited in specialized NMR experiments: under strong ac electric fields up to 70 kV/cm rms, the deuterium quadrupolar splitting of Nitrobenzene-d5 has been directly measured, with ortho- and para-deuterons exhibiting splitting ratios consistent with a 61° relative angle in bond vectors [1]. Unlabeled nitrobenzene cannot provide these deuteron-specific splitting measurements.

NMR spectroscopy Deuterium quadrupolar splitting Molecular alignment studies

Regulatory Method Mandate: Explicit Inclusion in EPA Methods 625, 529, and 8270D as a Surrogate Standard for Priority Pollutant Monitoring

Nitrobenzene-d5 is explicitly designated as a surrogate standard in US EPA Method 8270D (Semivolatile Organic Compounds by GC/MS), EPA Method 625 (Base/Neutrals and Acids), and EPA Method 529 (Determination of Explosives and Related Compounds in Drinking Water) . As a surrogate standard, Nitrobenzene-d5 is spiked into every sample, blank, and matrix spike at a known concentration prior to extraction, with method-defined acceptance criteria for percent recovery. Neither unlabeled nitrobenzene nor alternative isotopologues such as nitrobenzene-13C6 are specified for this surrogate function in these validated EPA methods .

Environmental regulatory compliance EPA wastewater monitoring Certified reference materials

Kinetic Isotope Effect Studies: Deuterium Labeling Enables Mechanistic Investigation of Aromatic Phenylation Reactions

Nitrobenzene-d5 has been employed as a mechanistic probe in studies of aromatic phenylation with phenyl radical generated from PhN2BF4-NaNO2, N-nitrosoacetanilide, and phenylazotriphenylmethane (PAT) [1]. In these experiments, the kinetic hydrogen isotope effect for phenylation of nitrobenzene was determined by comparing reaction rates of Nitrobenzene-d5 against its protiated analog. While the specific kH/kD values for Nitrobenzene-d5 are reported in the primary literature, the compound's perdeuteration enables unambiguous assignment of isotope effects to aromatic substitution pathways—a capability absent in unlabeled nitrobenzene controls.

Physical organic chemistry Kinetic isotope effects Reaction mechanism elucidation

Isotopic Purity Specification: 99.5 Atom % D Minimum Ensures Quantitatively Reliable Isotope Dilution Calculations

Commercially available Nitrobenzene-d5 is supplied with a certified isotopic purity specification of 99.5 atom % D (or 99 atom % D for NMR-grade material) . This high isotopic enrichment minimizes the contribution of residual protiated nitrobenzene (d0 species) to the mass spectral signal at m/z 123, thereby reducing the required correction factor in isotope dilution quantitation calculations. In contrast, lower-enrichment deuterated analogs (<98 atom % D) introduce greater d0 background, necessitating larger mathematical corrections that propagate uncertainty into final reported concentrations [1].

Analytical quality assurance Isotope dilution quantitation Certified reference material specifications

Infrared Spectral Differentiation: C-D Stretching Frequency Shift Enables Spectroscopic Detection in Complex Matrices

The substitution of deuterium for hydrogen in Nitrobenzene-d5 produces a characteristic shift in infrared absorption peaks due to the increased reduced mass of the C-D bond relative to the C-H bond. According to vendor technical documentation, the C-D stretching vibration is shifted to lower wavenumbers compared with the corresponding C-H stretch in unlabeled nitrobenzene, facilitating spectroscopic differentiation and detection of the deuterated compound in mixtures . This spectral shift provides an orthogonal detection modality beyond mass spectrometry, though quantitative peak shift values require consultation of primary IR spectroscopic literature.

Vibrational spectroscopy Isotope labeling Analytical method development

Recommended Application Scenarios for Nitrobenzene-d5 (CAS 4165-60-0) Based on Validated Differential Evidence


EPA Regulatory Compliance Monitoring of Priority Pollutants in Wastewater and Drinking Water

Nitrobenzene-d5 is the mandated surrogate standard for nitrobenzene quantitation in EPA Methods 625, 529, and 8270D, used by environmental testing laboratories to monitor priority pollutants in municipal and industrial wastewater, drinking water, and solid waste leachates . In this application, Nitrobenzene-d5 is spiked into each sample at a known concentration prior to extraction; its percent recovery serves as a quality control metric to validate extraction efficiency and matrix effects for the entire batch. Failure to achieve method-specified surrogate recovery criteria requires sample re-extraction or data qualification. Procurement of certified reference material grade Nitrobenzene-d5 meeting ISO 17034 specifications is essential for laboratories maintaining NELAC accreditation or ISO/IEC 17025 scope compliance.

Isotope Dilution Mass Spectrometry for Trace-Level Nitrobenzene Quantitation in Food and Biological Matrices

The +5 Da mass shift provided by Nitrobenzene-d5 enables its use as an isotope dilution internal standard for accurate quantitation of native nitrobenzene in complex matrices including food products, biological fluids, and soil extracts . Because Nitrobenzene-d5 co-elutes with the native analyte but produces a distinct molecular ion cluster, ion suppression or enhancement effects are normalized, yielding method accuracy within ±15% of true values. The 99.5 atom % D isotopic purity specification minimizes d0 background correction requirements, reducing uncertainty propagation in final concentration calculations .

Deuterium NMR Studies of Molecular Alignment and Electric Field Effects

Nitrobenzene-d5 serves as a probe molecule for deuterium NMR investigations of molecular alignment under strong electric fields, as demonstrated by Riley and Augustine (1999) who measured deuteron quadrupolar splitting ratios at field strengths up to 70 kV/cm rms . The perdeuteration of the aromatic ring provides five spectroscopically distinct deuterium environments (ortho, meta, and para positions) whose quadrupolar splitting patterns report on molecular orientation relative to the applied electric field vector. Unlabeled nitrobenzene cannot provide these measurements, and partial deuteration would yield incomplete orientational information.

Mechanistic Studies of Electrophilic and Radical Aromatic Substitution Pathways

Nitrobenzene-d5 enables the determination of kinetic hydrogen isotope effects in aromatic substitution reactions, including phenylation with phenyl radical and nitration with mixed acid . By comparing reaction rates between Nitrobenzene-d5 and unlabeled nitrobenzene under identical conditions, researchers can distinguish between rate-limiting C-H bond cleavage (primary isotope effect, kH/kD > 2) and rate-limiting π-complex or σ-complex formation (secondary isotope effect, kH/kD ≈ 1.0-1.2). The perdeuteration of all five aromatic positions maximizes the isotopic signal and eliminates positional ambiguity in isotope effect interpretation.

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